Pyrido[2,3-d]pyrimidin-2-amine
CAS No.: 882679-07-4
Cat. No.: VC3182714
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![Pyrido[2,3-d]pyrimidin-2-amine - 882679-07-4](/images/structure/VC3182714.png)
Specification
CAS No. | 882679-07-4 |
---|---|
Molecular Formula | C7H6N4 |
Molecular Weight | 146.15 g/mol |
IUPAC Name | pyrido[2,3-d]pyrimidin-2-amine |
Standard InChI | InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11) |
Standard InChI Key | FPYGYIZVZZXXBO-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=C(N=C2N=C1)N |
Canonical SMILES | C1=CC2=CN=C(N=C2N=C1)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Pyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound formed by the fusion of pyrimidine and pyridine rings, with an amino group at position 2. The compound represents a structural analog of biogenic quinazolines and possesses key nitrogen atoms in its ring system that contribute to its biological functions . It is formally known by several identifiers:
Table 1: Identification Parameters of Pyrido[2,3-d]pyrimidin-2-amine
Parameter | Value |
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CAS Registry Number | 882679-07-4 |
Molecular Formula | C7H6N4 |
Synonyms | 2-Aminopyrido[2,3-d]pyrimidine |
European Community (EC) Number | 862-601-1 |
DSSTox Substance ID | DTXSID70701234 |
Wikidata | Q82632828 |
The compound features a fused ring system where a pyridine ring is fused to a pyrimidine ring at positions 2 and 3 of the pyridine, with an amino substituent at position 2 of the pyrimidine ring .
Physical and Chemical Characteristics
Pyrido[2,3-d]pyrimidin-2-amine exhibits characteristic physical and chemical properties that influence its biological activity and pharmaceutical applications. The compound's reactivity is primarily determined by the presence of the amino group at position 2 and the nitrogen atoms in the heterocyclic ring system. The amino group can participate in hydrogen bonding interactions with biological targets, contributing to its binding affinity and specificity .
Hazard Statement | Classification | Warning |
---|---|---|
H302 | Acute toxicity, oral | Harmful if swallowed |
H315 | Skin corrosion/irritation | Causes skin irritation |
H319 | Serious eye damage/eye irritation | Causes serious eye irritation |
H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation |
These classifications suggest that proper handling precautions should be observed when working with this compound in laboratory or industrial settings .
Synthetic Approaches and Methodologies
General Synthetic Strategies
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including Pyrido[2,3-d]pyrimidin-2-amine, can be approached through several methodologies. While the search results don't detail the specific synthesis of the 2-amine derivative, they provide insights into general synthetic approaches for the pyrido[2,3-d]pyrimidine scaffold:
These approaches typically involve either building the pyridine ring onto a preformed pyrimidine scaffold or constructing the pyrimidine ring onto a preformed pyridine structure. The specific synthesis of the 2-amino derivative would involve strategic incorporation of the amino group at position 2.
Recent Advances in Synthetic Methods
Contemporary research has focused on developing more efficient synthetic routes to pyrido[2,3-d]pyrimidine derivatives. These include:
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Multicomponent microwave-assisted cyclocondensation reactions
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Acyclic protocols based on Michael addition followed by cyclization with guanidine
These approaches offer advantages such as higher yields, shorter reaction times, and more environmentally friendly conditions. The synthetic methodology chosen often depends on the specific substitution pattern desired and the availability of starting materials.
Biological Activities and Therapeutic Applications
Anticancer Properties
Pyrido[2,3-d]pyrimidine derivatives, including compounds structurally related to Pyrido[2,3-d]pyrimidin-2-amine, have demonstrated significant anticancer activities across various cancer cell lines. The anticancer mechanisms of these compounds involve inhibition of several kinases crucial to cancer cell proliferation and survival .
Table 3: Reported Kinase Inhibition Activities of Pyrido[2,3-d]pyrimidine Derivatives
Recent studies have shown that pyrido[2,3-d]pyrimidine derivatives exhibit strong antiproliferative effects against multiple cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .
Antimicrobial and Antiparasitic Activities
Pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against various pathogens. They have demonstrated activity against:
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Bacterial infections, serving as antimicrobial agents
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Parasitic infections, including those caused by Toxoplasma gondii and Pneumocystis carinii
The mechanism of action for the antiparasitic activity primarily involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in most parasitic diseases .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, pyrido[2,3-d]pyrimidine derivatives exhibit a broad spectrum of biological activities, including:
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Anti-inflammatory and analgesic effects
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Anticonvulsant properties
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Central nervous system (CNS) depressive effects
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Antihypertensive activity
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Antihistaminic properties
This diverse activity profile positions pyrido[2,3-d]pyrimidine derivatives, including Pyrido[2,3-d]pyrimidin-2-amine, as versatile scaffolds for drug discovery across multiple therapeutic areas.
Structure-Activity Relationships and Molecular Mechanisms
Key Structural Features Affecting Activity
Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine derivatives have revealed important correlations between structural features and biological activities. Key findings include:
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The presence of a carbonyl group at C-2 of the pyrido[2,3-d]pyrimidine scaffold often provides maximum anticancer activity
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Substitution patterns at C-5 and C-7 significantly influence the type and potency of anticancer activity
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Specific substituents like 4-methylphenyl and 4-chlorophenyl at certain positions enhance activity against particular cancer types
For example, compounds containing a 3-methyl-5-oxopyrazolyl moiety have shown strong efficacy against prostate, colon, and liver cancers. Interestingly, replacing the methylpyrazolone moiety with aminopyrazolone can shift the anticancer action from anti-colon to anti-prostate cancer .
Molecular Mechanisms of Action
The biological activities of pyrido[2,3-d]pyrimidine derivatives, including those related to Pyrido[2,3-d]pyrimidin-2-amine, are mediated through various molecular mechanisms:
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Enzyme Inhibition: Many compounds in this class act as inhibitors of key enzymes involved in cellular processes critical for disease progression, particularly kinases involved in cancer cell proliferation .
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Cell Cycle Regulation: Some derivatives target proteins involved in cell cycle regulation, such as CDK4/Cyclin D1 complexes, leading to cell cycle arrest and inhibition of cancer cell proliferation .
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Growth Factor Receptor Antagonism: Certain pyrido[2,3-d]pyrimidine derivatives exhibit activity as antagonists of growth factor receptors, including PDGFR β and EGFR, which are often overexpressed in cancer cells .
These mechanisms collectively contribute to the diverse biological activities observed with this class of compounds.
Recent Research Developments and Future Directions
Recent Advances in Pyrido[2,3-d]pyrimidine Research
Recent studies have focused on optimizing the synthesis and biological activity of pyrido[2,3-d]pyrimidine derivatives. For instance, a recent 2024 study reported the synthesis of new pyrido[2,3-d]pyrimidine derivatives with potent antiproliferative activity. Specifically, compounds designated as 2, 3, 7, and 8 exhibited very strong anti-proliferative activity against certain cancer cell lines .
These advancements demonstrate the ongoing interest in pyrido[2,3-d]pyrimidine derivatives as potential therapeutic agents and highlight the importance of continued research in this area.
Future Research Directions
Future research on Pyrido[2,3-d]pyrimidin-2-amine and related compounds may focus on:
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Development of more selective inhibitors targeting specific kinases or enzymes
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Optimization of the pharmacokinetic properties to improve bioavailability and reduce toxicity
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Exploration of combination therapies to enhance efficacy and overcome resistance mechanisms
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Application of computational methods for rational drug design to identify novel derivatives with improved activity profiles
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Investigation of additional biological targets and mechanisms of action
As our understanding of the structure-activity relationships and molecular mechanisms of these compounds continues to evolve, there is significant potential for the development of new therapeutic agents based on the pyrido[2,3-d]pyrimidine scaffold.
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